molecular formula C21H23NO5 B214451 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Katalognummer B214451
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: KQFKXWHBIGRMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FTY720 or fingolimod and is a sphingosine-1-phosphate receptor modulator. This compound has been found to have potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and immune disorders.

Wissenschaftliche Forschungsanwendungen

FTY720 has been extensively studied for its therapeutic potential in various diseases. One of the most promising applications of FTY720 is in the treatment of multiple sclerosis (MS). MS is an autoimmune disease that affects the central nervous system and causes inflammation and damage to the myelin sheath. FTY720 has been found to reduce inflammation and prevent the migration of immune cells into the central nervous system, thereby reducing the severity of MS symptoms.
FTY720 has also been studied for its potential in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, FTY720 has been shown to have immunomodulatory effects, which can enhance the immune response against cancer cells.

Wirkmechanismus

FTY720 works by binding to sphingosine-1-phosphate receptors and modulating their activity. This leads to the internalization of the receptors and the subsequent reduction in the number of immune cells in the bloodstream. FTY720 also prevents the migration of immune cells into the central nervous system and reduces inflammation. The exact mechanism of action of FTY720 in cancer treatment is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
FTY720 has several biochemical and physiological effects. It has been found to reduce the number of immune cells in the bloodstream, including lymphocytes and monocytes. FTY720 also reduces inflammation and prevents the migration of immune cells into the central nervous system. In cancer treatment, FTY720 has been found to inhibit cell proliferation and induce apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

FTY720 has several advantages for lab experiments. It is a potent and selective modulator of sphingosine-1-phosphate receptors, making it a useful tool for studying the role of these receptors in various diseases. FTY720 is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to using FTY720 in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, making it difficult to maintain consistent levels of the compound in animal models. Additionally, FTY720 can have off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for the study of FTY720. One area of interest is in the development of more potent and selective sphingosine-1-phosphate receptor modulators. Additionally, there is ongoing research into the use of FTY720 in combination with other drugs for the treatment of cancer and immune disorders. Finally, there is a need for further research into the long-term safety and efficacy of FTY720 in humans.
Conclusion:
FTY720 is a promising compound with potential therapeutic applications in multiple sclerosis, cancer, and immune disorders. Its mechanism of action involves the modulation of sphingosine-1-phosphate receptors, which leads to the reduction of immune cell migration and inflammation. While there are some limitations to using FTY720 in lab experiments, it remains a useful tool for studying the role of sphingosine-1-phosphate receptors in various diseases. Future research will continue to explore the potential of FTY720 and other sphingosine-1-phosphate receptor modulators in the treatment of these diseases.

Synthesemethoden

The synthesis of FTY720 involves several steps and requires the use of various reagents. The starting material is 2,4-dimethoxybenzaldehyde, which undergoes a Knoevenagel condensation reaction with ethyl acetoacetate to form the intermediate compound. This intermediate compound is then subjected to a Mannich reaction with propylamine and formaldehyde to form the final product, FTY720. The synthesis of FTY720 is a complex process and requires expertise in organic chemistry.

Eigenschaften

Produktname

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Molekularformel

C21H23NO5

Molekulargewicht

369.4 g/mol

IUPAC-Name

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one

InChI

InChI=1S/C21H23NO5/c1-4-11-22-17-8-6-5-7-16(17)21(25,20(22)24)13-18(23)15-10-9-14(26-2)12-19(15)27-3/h5-10,12,25H,4,11,13H2,1-3H3

InChI-Schlüssel

KQFKXWHBIGRMHF-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O

Kanonische SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.